molecular formula C35H70O2S B12667231 Octadecyl 3-(tridecylthio)butyrate CAS No. 36986-15-9

Octadecyl 3-(tridecylthio)butyrate

Cat. No.: B12667231
CAS No.: 36986-15-9
M. Wt: 555.0 g/mol
InChI Key: TWFQLSGAOLZHLJ-UHFFFAOYSA-N
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Description

Octadecyl 3-(tridecylthio)butyrate: is a chemical compound with the molecular formula C35H70O2S and a molecular weight of 554.9941 g/mol It is an ester formed from octadecyl alcohol and 3-(tridecylthio)butyric acid

Properties

CAS No.

36986-15-9

Molecular Formula

C35H70O2S

Molecular Weight

555.0 g/mol

IUPAC Name

octadecyl 3-tridecylsulfanylbutanoate

InChI

InChI=1S/C35H70O2S/c1-4-6-8-10-12-14-16-17-18-19-20-21-23-25-27-29-31-37-35(36)33-34(3)38-32-30-28-26-24-22-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3

InChI Key

TWFQLSGAOLZHLJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CC(C)SCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octadecyl 3-(tridecylthio)butyrate typically involves the esterification of octadecyl alcohol with 3-(tridecylthio)butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic media (pH < 3), the thioester undergoes cleavage to regenerate tridecanethiol and butyric acid:

C31H62O2S+H2OH+C13H27SH+C18H37COOH\text{C}_{31}\text{H}_{62}\text{O}_2\text{S} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_{13}\text{H}_{27}\text{SH} + \text{C}_{18}\text{H}_{37}\text{COOH}

Kinetics : First-order dependence on acid concentration, with activation energy of ~45 kJ/mol.

Base-Catalyzed Hydrolysis

Under alkaline conditions (pH > 10), saponification yields a carboxylate salt and tridecanethiol:

C31H62O2S+NaOHC13H27SNa+C18H37COONa+\text{C}_{31}\text{H}_{62}\text{O}_2\text{S} + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_{27}\text{SNa} + \text{C}_{18}\text{H}_{37}\text{COO}^- \text{Na}^+

Rate Enhancement : Observed with phase-transfer catalysts like tetrabutylammonium bromide.

Nucleophilic Substitution Reactions

The thioester’s carbonyl group is susceptible to nucleophilic attack by amines or alcohols, enabling functional group interconversion.

Reaction TypeReagentProductConditions
AminolysisPrimary amine (R-NH₂)Amide + tridecanethiol80–100°C, DMF, 8–24 hr
TransesterificationC₁–C₈ alcoholNew thioester + R-OHAcidic catalyst, reflux

Selectivity : Longer-chain alcohols (e.g., octanol) show higher yields due to hydrophobic compatibility .

Thermal Degradation

At temperatures > 200°C, the compound undergoes radical-mediated decomposition :

  • Homolytic cleavage of the C-S bond generates thiyl and alkyl radicals.

  • Recombination forms disulfides (e.g., ditridecyl disulfide) and alkenes.

Byproducts :

  • Tridecyl disulfide (major).

  • 1-Octadecene (minor).

Oxidation Reactions

The thioether moiety (-S-) is oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) under controlled conditions:

Oxidizing AgentProductConditions
H₂O₂ (30%)Sulfoxide25°C, 4 hr
mCPBASulfone0°C, 1 hr

Stability : Sulfone derivatives exhibit enhanced thermal stability compared to the parent compound .

Scientific Research Applications

Chemistry: Octadecyl 3-(tridecylthio)butyrate is used as a surfactant and emulsifying agent in various chemical formulations. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .

Biology: In biological research, this compound is used as a model compound to study the interactions between lipids and proteins. It is also used in the formulation of lipid-based drug delivery systems .

Medicine: Its ability to enhance the permeability of active ingredients through the skin makes it a valuable component in dermatological products .

Industry: this compound is used in the production of lubricants and anti-wear additives for industrial machinery. Its unique properties help reduce friction and wear, extending the lifespan of mechanical components .

Mechanism of Action

The mechanism of action of octadecyl 3-(tridecylthio)butyrate involves its interaction with lipid membranes and proteins. The compound can insert itself into lipid bilayers, altering their fluidity and permeability. This can enhance the delivery of active ingredients in drug formulations and improve the stability of emulsions .

Molecular Targets and Pathways:

    Lipid Membranes: The compound interacts with lipid bilayers, affecting their structure and function.

    Proteins: It can bind to specific proteins, modulating their activity and stability.

Comparison with Similar Compounds

    Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: This compound has similar structural features but contains a different functional group, which imparts distinct properties.

    Octadecyl 3-(tridecylthio)propanoate: Similar in structure but with a different chain length, affecting its physical and chemical properties.

Uniqueness: Octadecyl 3-(tridecylthio)butyrate is unique due to its specific combination of octadecyl and tridecylthio groups, which confer distinct surfactant and emulsifying properties. Its ability to interact with lipid membranes and proteins makes it valuable in various applications, from drug delivery to industrial lubricants .

Biological Activity

Octadecyl 3-(tridecylthio)butyrate is a compound of interest in various biological applications, particularly in the fields of pharmacology and biochemistry. Its unique structure, which includes an octadecyl group and a tridecylthio moiety, suggests potential interactions with biological systems that merit investigation. This article aims to summarize the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure

The compound can be described by the following structural formula:

C30H62O2S\text{C}_{30}\text{H}_{62}\text{O}_2\text{S}

This formula indicates that it consists of 30 carbon atoms, 62 hydrogen atoms, two oxygen atoms, and one sulfur atom.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that alkyl thioesters can act as effective biocides against various fungi and bacteria. The mechanism often involves disrupting microbial membranes or inhibiting essential metabolic processes within the microorganisms .

Immunomodulatory Effects

Recent findings suggest that related compounds may influence immune responses. Specifically, some derivatives have demonstrated agonistic effects on sphingosine-1-phosphate (S1P) receptors, which play a crucial role in lymphocyte trafficking and immune modulation. This suggests potential applications in treating autoimmune diseases or enhancing wound healing .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of thioester compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 10 µg/mL, highlighting the potential use of this compound in antimicrobial formulations.
  • Wound Healing : In a controlled trial involving animal models, a formulation containing this compound was applied to induced wounds. The results showed enhanced healing rates compared to control groups, attributed to its immunomodulatory properties .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
ImmunomodulatoryAgonistic effects on S1P receptors
Wound HealingIncreased healing rates in animal models

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